

# Independent Verification of Janagliflozin Clinical Trial Data: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: Janagliflozin

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This guide provides an objective comparison of the clinical trial data for **Janagliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, with other established alternatives in the same class. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of **Janagliflozin**'s performance based on available phase 3 clinical trial data.

## Introduction to Janagliflozin and the SGLT2 Inhibitor Class

**Janagliflozin** is a sodium-glucose cotransporter 2 (SGLT2) inhibitor.<sup>[1]</sup> SGLT2 inhibitors are a class of oral antihyperglycemic agents that lower blood glucose by inhibiting the reabsorption of glucose in the kidneys, leading to its excretion in the urine. This mechanism of action is independent of insulin secretion. Other prominent drugs in this class include Dapagliflozin, Empagliflozin, and Canagliflozin.

## Comparative Efficacy of SGLT2 Inhibitors

The following tables summarize the key efficacy data from phase 3 clinical trials of **Janagliflozin** and its comparators. The data presented are the placebo-adjusted least squares mean changes from baseline at or around 24-26 weeks of treatment.

## Monotherapy Trials

This table compares the efficacy of **Janagliflozin** as a monotherapy in treatment-naïve adult patients with type 2 diabetes with inadequate glycemic control on diet and exercise alone.

Drug (Trial)	Dose	Placebo-Adjusted Change in HbA1c (%)	Placebo-Adjusted Change in Body Weight (kg)	Placebo-Adjusted Change in Systolic Blood Pressure (mmHg)
Janagliflozin	25 mg	-0.80[2]	Data not specified in abstract	Data not specified in abstract
50 mg	-0.88[2]	Data not specified in abstract	Data not specified in abstract	
Canagliflozin (Pooled Phase 3)	100 mg	Not directly available for monotherapy vs placebo	-2.2 (vs. placebo) [3]	-3.7 (vs. placebo) [3]
300 mg	Not directly available for monotherapy vs placebo	-3.0 (vs. placebo) [3]	-5.4 (vs. placebo) [3]	
Empagliflozin (EMPA-REG MONO)	10 mg	-0.74	-2.26	-2.9
25 mg	-0.85	-2.48	-3.7	
Dapagliflozin	10 mg	-0.8[4][5]	-2.5[4][5]	-2.3[4][5]

Note: Direct head-to-head monotherapy trial data against placebo for all comparators under identical conditions is limited. Data for Canagliflozin is from a pooled analysis of four placebo-

controlled phase 3 studies.[3] Data for Empagliflozin is from the EMPA-REG MONO trial. Data for Dapagliflozin is from a primary care database study reflecting real-world evidence.[4][5]

## Add-on to Metformin Therapy Trials

This table presents the efficacy of **Janagliflozin** and its comparators when added to a background therapy of metformin in adult patients with type 2 diabetes with inadequate glycemic control.

Drug (Trial)	Dose	Placebo-Adjusted Change in HbA1c (%)	Placebo-Adjusted Change in Body Weight (kg)	Placebo-Adjusted Change in Systolic Blood Pressure (mmHg)
Janagliflozin	25 mg	-0.58[6]	Significant reduction (value not specified)[6]	Significant reduction (value not specified)[6]
50 mg	-0.58[6]	Significant reduction (value not specified)[6]	Significant reduction (value not specified)[6]	
Canagliflozin (CANVAS Program)	Pooled	-0.58[7]	-1.60[7]	-3.93[7]
Empagliflozin (EMPA-REG OUTCOME)	Pooled	-0.54	-2.1	-4.2
Dapagliflozin (DECLARE-TIMI 58)	10 mg	-0.24 (vs. placebo at 48 months)[8]	-2.1 (vs. placebo at 48 months)[8]	-2.36 (vs. placebo at 48 months)[8]

Note: Data for the CANVAS Program and EMPA-REG OUTCOME represent pooled results. The DECLARE-TIMI 58 trial for Dapagliflozin had a broader patient population, including those

with and without established atherosclerotic cardiovascular disease, and the data presented is at a longer follow-up of 48 months.[8]

## Experimental Protocols

The clinical trials for **Janagliflozin** and the comparator SGLT2 inhibitors were all multicenter, randomized, double-blind, placebo-controlled phase 3 studies. Below are the generalized experimental protocols based on the available information.

### Janagliflozin Phase 3 Trials (Monotherapy and Add-on)

- Objective: To assess the efficacy and safety of **Janagliflozin** in Chinese patients with type 2 diabetes.
- Design: Multicentre, randomized, double-blind, placebo-controlled with a 24-week core period followed by a 28-week extension.[2][6]
- Patient Population:
  - Monotherapy: Drug-naïve patients with HbA1c between 7.0% and 10.5%.[2]
  - Add-on Therapy: Patients inadequately controlled on metformin monotherapy with HbA1c between 7.0% and 10.5%.[6]
- Intervention:
  - Randomized (1:1:1) to receive once-daily placebo, **Janagliflozin** 25 mg, or **Janagliflozin** 50 mg.[2][6]
- Primary Endpoint: Change from baseline in HbA1c at week 24.[2][6]
- Secondary Endpoints: Change in fasting plasma glucose, 2-hour postprandial glucose, body weight, and blood pressure.[2][6]

### Comparator Drug Trials (General Overview)

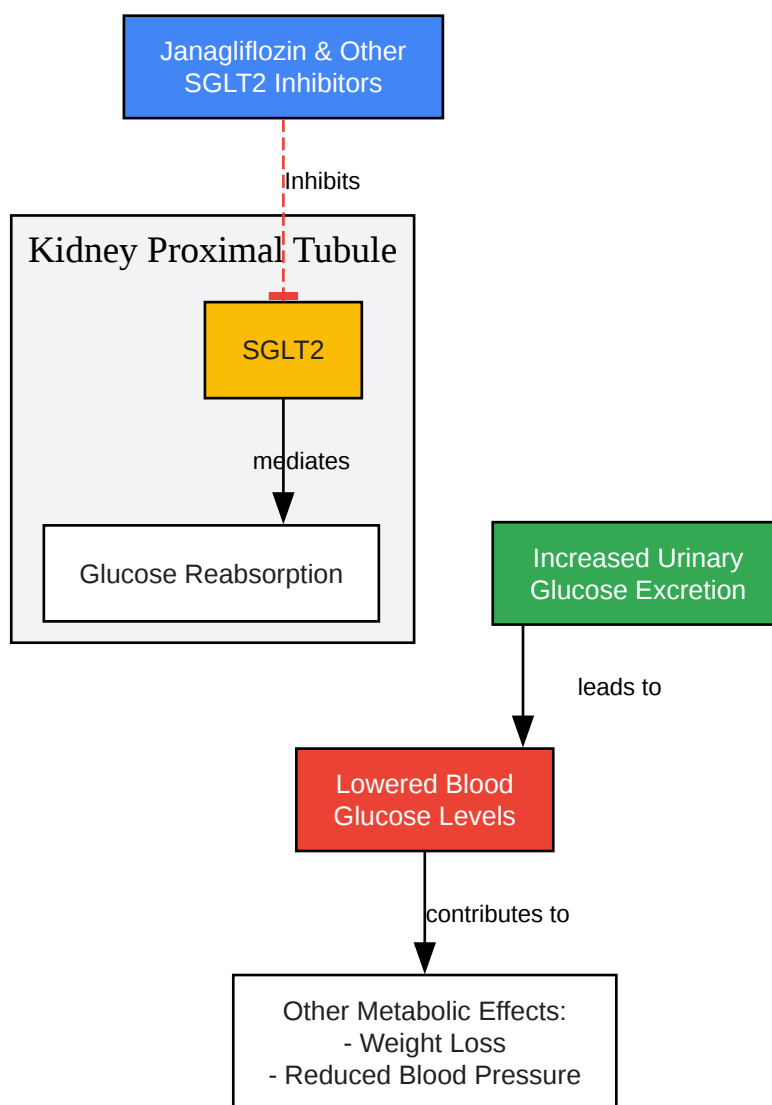
- Dapagliflozin (DECLARE-TIMI 58): A large, randomized, double-blind, placebo-controlled trial evaluating the cardiovascular outcomes of Dapagliflozin 10 mg daily in adults with type 2

diabetes and either established atherosclerotic cardiovascular disease or multiple risk factors.[8]

- Empagliflozin (EMPA-REG OUTCOME): A multicenter, randomized, double-blind, placebo-controlled trial assessing the effect of Empagliflozin (10 mg or 25 mg once daily) on cardiovascular events in adults with type 2 diabetes and high cardiovascular risk.
- Canagliflozin (CANVAS Program): An integrated analysis of two double-blind, randomized trials (CANVAS and CANVAS-R) that evaluated Canagliflozin versus placebo in patients with type 2 diabetes at high risk for cardiovascular events.[7]

## Signaling Pathways and Experimental Workflows

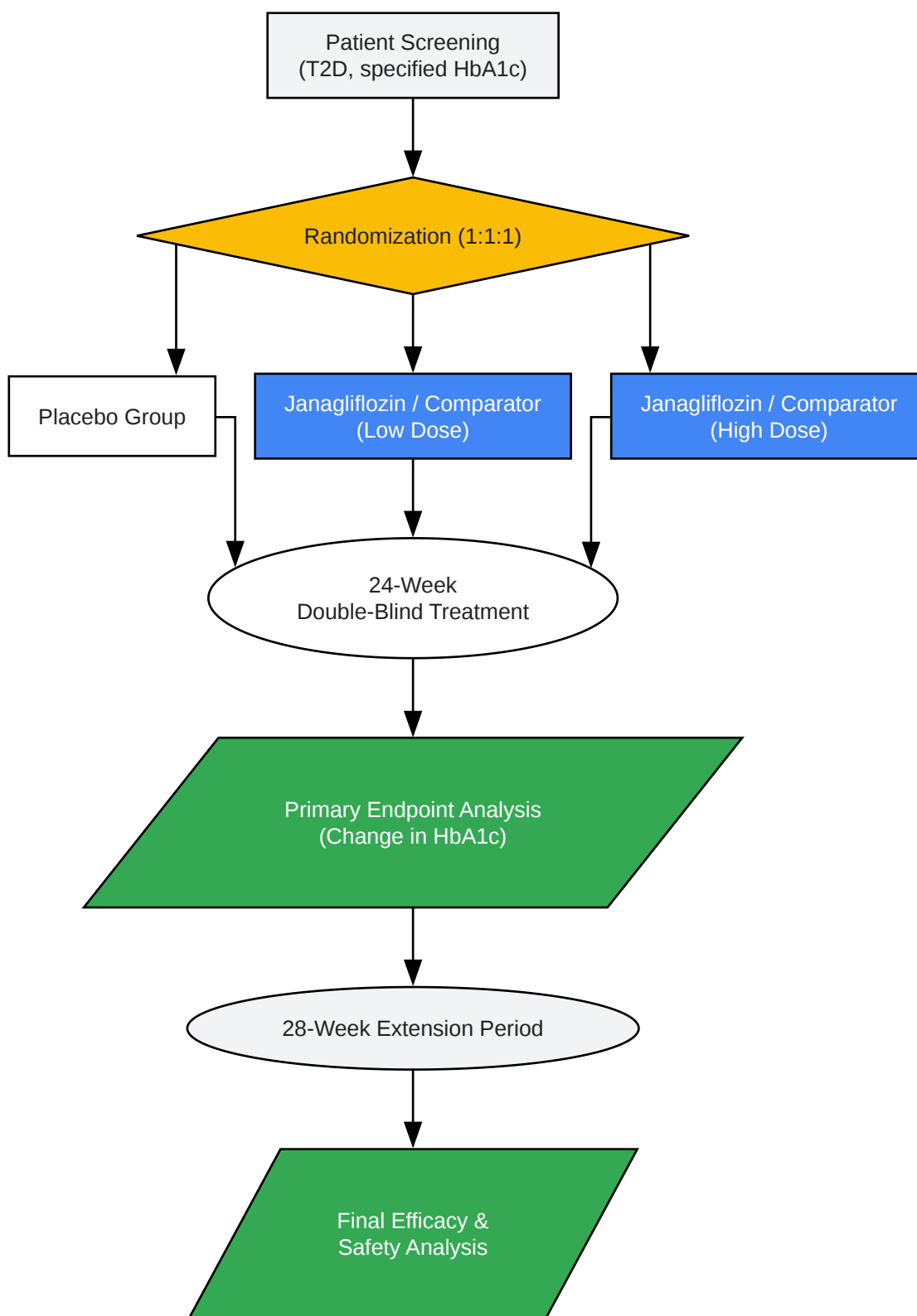
The mechanism of action of SGLT2 inhibitors involves the blockade of glucose reabsorption in the proximal tubules of the kidneys. This leads to a cascade of downstream effects that contribute to glycemic control and other metabolic benefits.



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Caption: Mechanism of action of **Janagliflozin** and other SGLT2 inhibitors.

The following diagram illustrates a generalized workflow for the phase 3 clinical trials discussed in this guide.



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Caption: Generalized workflow of the **Janagliflozin** phase 3 clinical trials.

## Safety and Tolerability

In the **Janagliflozin** phase 3 trials, the overall incidence of adverse events was comparable between the **Janagliflozin** and placebo groups.[2] The incidence of urinary tract infections and genital fungal infections was reported to be low, and no severe hypoglycemia or ketoacidosis occurred.[2]

## Conclusion

The phase 3 clinical trial data for **Janagliflozin** demonstrates its efficacy in improving glycemic control, both as a monotherapy and as an add-on to metformin, in Chinese patients with type 2 diabetes.[2][6] Its performance on key metrics such as HbA1c reduction is comparable to that of other established SGLT2 inhibitors. The safety profile of **Janagliflozin** appears to be consistent with the known class effects of SGLT2 inhibitors. Further long-term cardiovascular outcome trials will be crucial to fully establish its position within the therapeutic landscape. This guide provides a foundational comparison to aid researchers and drug development professionals in their independent verification and assessment of **Janagliflozin**.

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